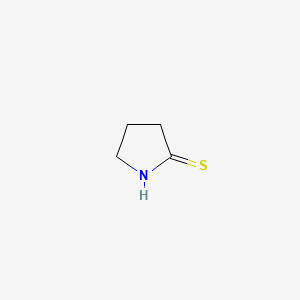Pyrrolidine-2-thione
CAS No.: 2295-35-4
Cat. No.: VC2333614
Molecular Formula: C4H7NS
Molecular Weight: 101.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2295-35-4 |
|---|---|
| Molecular Formula | C4H7NS |
| Molecular Weight | 101.17 g/mol |
| IUPAC Name | pyrrolidine-2-thione |
| Standard InChI | InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) |
| Standard InChI Key | IMWUREPEYPRYOR-UHFFFAOYSA-N |
| SMILES | C1CC(=S)NC1 |
| Canonical SMILES | C1CC(=S)NC1 |
Introduction
Chemical Identity and Structure
Nomenclature and Classification
Pyrrolidine-2-thione (CAS: 2295-35-4) belongs to the class of heterocyclic thioamides and is more specifically categorized as a pyrroline . The compound has several synonyms including 2-pyrrolidinethione, cis-tetrahydro-2-pyrrolethione, 2-azacyclopentanthione, γ-butyrothiolactam, thiopyrrolidone, and thiobutyrolactam . Its IUPAC name is pyrrolidine-2-thione, which accurately reflects its structural composition consisting of a pyrrolidine ring with a thione group at the 2-position .
Structural Characteristics
The molecular structure of pyrrolidine-2-thione features a five-membered saturated ring containing a nitrogen atom and a thione (C=S) group. The compound's chemical formula is C₄H₇NS with a molecular weight of 101.17 g/mol . The structure can be represented by the SMILES notation C1CC(=S)NC1, which describes the connectivity of atoms within the molecule .
Crystallographic studies of derivatives such as 1-(2-pyridyl)pyrrolidine-2-thione reveal interesting structural features. In the crystalline state of this derivative, the plane of the pyrrolidine-2-thione ring is twisted by approximately 21° relative to the pyridine ring, and molecules associate through π–π stacking interactions . This information provides insight into the spatial arrangement and intermolecular interactions that may be relevant to understanding the behavior of pyrrolidine-2-thione and its derivatives.
Physical and Chemical Properties
Spectroscopic Properties
While detailed spectroscopic data for pyrrolidine-2-thione itself is limited in the provided sources, research on its derivatives and their interactions with other compounds has been conducted using various spectroscopic techniques. For instance, the interaction between pyrrolidine-2-thione and molecular iodine has been studied using spectroscopic methods to characterize the resulting complex and elucidate potential oxidation mechanisms . Such studies contribute to a better understanding of the electronic structure and reactivity of pyrrolidine-2-thione.
Table 1: Key Physical and Chemical Properties of Pyrrolidine-2-thione
Synthesis Methods
Conventional Synthesis
One of the common methods for synthesizing pyrrolidine-2-thione derivatives involves thionation of the corresponding lactam. For example, 1-(2-pyridyl)pyrrolidine-2-thione can be prepared by thionation of 1-(2-pyridyl)pyrrolidin-2-one using phosphorus pentasulfide . This approach represents a general strategy for converting amide groups to thioamide groups and can likely be applied to the synthesis of unsubstituted pyrrolidine-2-thione as well.
Photochemical Synthesis
Chemical Reactivity
Photochemical Reactions
Pyrrolidine-2-thione exhibits interesting photochemical reactivity. While the compound itself may serve as a product in photochemical reactions, related compounds such as 2,5-dihydro-1H-pyrrole-2-thiones undergo photochemical transformations that provide insight into the reactivity of the thione functional group. Irradiation of these compounds in the presence of triethylamine can lead to desulfurization, yielding pyrroles, or reduction, producing pyrrolidine-2-thiones . When irradiated in the presence of alkenes, 2,5-dihydro-1H-pyrrole-2-thiones undergo [2+2] cycloaddition reactions involving the C=S bond and the C=C bond of the alkene, ultimately leading to 2-alkylated pyrroles .
Interactions with Molecular Iodine
The interaction between pyrrolidine-2-thione and molecular iodine has been studied to characterize the resulting complex and understand potential oxidation mechanisms . This research highlights the ability of the thione group to engage in charge-transfer interactions and participate in redox chemistry, properties that are relevant to its potential applications in synthesis and other fields.
Structural Studies and Characterization
Crystallographic Analysis
Recent Research Developments
Synthetic Methodologies
Recent research has focused on developing new synthetic methodologies involving heterocyclic thioamides like pyrrolidine-2-thione. The exploration of photochemical reactions, including desulfurization and [2+2] cycloaddition of related compounds, represents an area of ongoing interest . These studies contribute to expanding the synthetic utility of pyrrolidine-2-thione and similar structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume